molecular formula C5H9NO3 B070487 (S)-2-Amino-2-[(R)-oxiranyl]propanoic acid CAS No. 166318-68-9

(S)-2-Amino-2-[(R)-oxiranyl]propanoic acid

Cat. No. B070487
M. Wt: 131.13 g/mol
InChI Key: VAUNZEJFKMRTCC-UCORVYFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-2-[(R)-oxiranyl]propanoic acid, commonly known as AMPA, is a type of excitatory neurotransmitter that plays a crucial role in the central nervous system (CNS). AMPA is a member of the amino acid family and is a derivative of glutamic acid. It is a well-known agonist of the ionotropic glutamate receptor, which is responsible for mediating fast synaptic transmission in the CNS.

Mechanism Of Action

AMPA acts as an agonist of the ionotropic glutamate receptor, which is responsible for mediating fast synaptic transmission in the (S)-2-Amino-2-[(R)-oxiranyl]propanoic acid. When AMPA binds to the receptor, it causes an influx of positively charged ions, such as sodium and calcium, into the cell. This influx of ions leads to the depolarization of the cell membrane and the initiation of an action potential.

Biochemical And Physiological Effects

AMPA has a wide range of biochemical and physiological effects on the (S)-2-Amino-2-[(R)-oxiranyl]propanoic acid. It has been found to play a crucial role in synaptic plasticity and memory formation. In addition, AMPA has been implicated in the development of various neurological disorders, including epilepsy, stroke, and Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using AMPA in lab experiments is its ability to induce depolarization of the cell membrane and the initiation of an action potential. This makes it an ideal tool for studying the effects of drugs on the (S)-2-Amino-2-[(R)-oxiranyl]propanoic acid. However, one of the limitations of using AMPA in lab experiments is its potential toxicity. High concentrations of AMPA can lead to excitotoxicity, which can cause cell death.

Future Directions

In the study of AMPA include the development of drugs that target the AMPA receptor and the study of its role in synaptic plasticity and memory formation.

Synthesis Methods

AMPA can be synthesized through a variety of methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to create the compound. Biosynthesis, on the other hand, involves the use of living organisms to produce the compound. One of the most common methods of synthesizing AMPA is through the use of chemical reactions. The synthesis involves the reaction of L-serine with glyoxylic acid to form AMPA.

Scientific Research Applications

AMPA has been widely studied in the field of neuroscience due to its important role in the (S)-2-Amino-2-[(R)-oxiranyl]propanoic acid. It has been found to play a crucial role in synaptic plasticity and memory formation. AMPA receptors are also involved in the development of various neurological disorders, including epilepsy, stroke, and Alzheimer's disease. In addition, AMPA has been used in research to study the effects of drugs on the (S)-2-Amino-2-[(R)-oxiranyl]propanoic acid.

properties

CAS RN

166318-68-9

Product Name

(S)-2-Amino-2-[(R)-oxiranyl]propanoic acid

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

(2S)-2-amino-2-[(2R)-oxiran-2-yl]propanoic acid

InChI

InChI=1S/C5H9NO3/c1-5(6,4(7)8)3-2-9-3/h3H,2,6H2,1H3,(H,7,8)/t3-,5-/m0/s1

InChI Key

VAUNZEJFKMRTCC-UCORVYFPSA-N

Isomeric SMILES

C[C@]([C@@H]1CO1)(C(=O)O)N

SMILES

CC(C1CO1)(C(=O)O)N

Canonical SMILES

CC(C1CO1)(C(=O)O)N

synonyms

Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,S*)- (9CI)

Origin of Product

United States

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